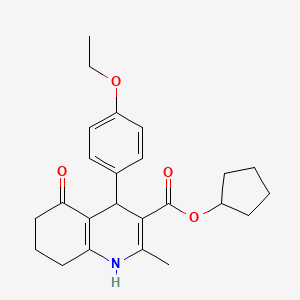
3-(4-benzoyl-1-piperazinyl)-1-methyl-2,5-pyrrolidinedione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-benzoyl-1-piperazinyl)-1-methyl-2,5-pyrrolidinedione, also known as BPMD, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BPMD is a derivative of the well-known drug thalidomide, which is used to treat multiple myeloma, leprosy, and other diseases. BPMD has been shown to have several unique properties that make it a promising candidate for further research.
作用机制
The mechanism of action of 3-(4-benzoyl-1-piperazinyl)-1-methyl-2,5-pyrrolidinedione is not fully understood. However, several studies have suggested that this compound may act as an immunomodulatory agent. This compound has been shown to inhibit the production of cytokines, which are involved in the immune response. This property of this compound makes it a promising candidate for treating autoimmune diseases and other conditions that involve an overactive immune system.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. This compound has been shown to inhibit the production of TNF-alpha, a cytokine that is involved in inflammation. This compound has also been shown to inhibit the production of nitric oxide, which is involved in the regulation of blood pressure. These properties of this compound make it a promising candidate for treating inflammatory conditions and hypertension.
实验室实验的优点和局限性
3-(4-benzoyl-1-piperazinyl)-1-methyl-2,5-pyrrolidinedione has several advantages and limitations for lab experiments. One of the advantages of this compound is its solubility in water, which makes it easy to work with. This compound can also be modified to target specific cells or tissues, making it a highly selective drug delivery system. However, one of the limitations of this compound is its complex synthesis process, which requires specialized equipment and expertise. This compound is also relatively expensive compared to other compounds, which may limit its use in some labs.
未来方向
There are several future directions for 3-(4-benzoyl-1-piperazinyl)-1-methyl-2,5-pyrrolidinedione research. One of the most promising areas of research is the use of this compound as a drug delivery system. This compound can be modified to target specific cells or tissues, making it a highly selective drug delivery system. This compound can also be used to deliver hydrophobic drugs, which are difficult to deliver using other methods. Another area of research is the use of this compound as an immunomodulatory agent. This compound has been shown to inhibit the production of cytokines, which are involved in the immune response. This property of this compound makes it a promising candidate for treating autoimmune diseases and other conditions that involve an overactive immune system. Overall, this compound has several unique properties that make it a promising candidate for further research in various fields.
合成方法
3-(4-benzoyl-1-piperazinyl)-1-methyl-2,5-pyrrolidinedione can be synthesized using a multi-step process that involves the reaction of thalidomide with various reagents. The synthesis of this compound is a complex process that requires specialized equipment and expertise. However, the process has been optimized over the years, and several research groups have successfully synthesized this compound.
科学研究应用
3-(4-benzoyl-1-piperazinyl)-1-methyl-2,5-pyrrolidinedione has been extensively studied in the scientific community due to its potential applications in various fields. One of the most promising areas of research is the use of this compound as a drug delivery system. This compound has been shown to have excellent solubility in water, which makes it an ideal candidate for delivering hydrophobic drugs. This compound can also be modified to target specific cells or tissues, making it a highly selective drug delivery system.
属性
IUPAC Name |
3-(4-benzoylpiperazin-1-yl)-1-methylpyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O3/c1-17-14(20)11-13(16(17)22)18-7-9-19(10-8-18)15(21)12-5-3-2-4-6-12/h2-6,13H,7-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKAMRVFRGGSXLI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CC(C1=O)N2CCN(CC2)C(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70386969 |
Source


|
| Record name | 3-(4-Benzoylpiperazin-1-yl)-1-methylpyrrolidine-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70386969 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
5932-89-8 |
Source


|
| Record name | 3-(4-Benzoylpiperazin-1-yl)-1-methylpyrrolidine-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70386969 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[4-(5-bromo-1,3-dihydro-2H-isoindol-2-yl)phenyl]ethanone](/img/structure/B5125472.png)
![4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl 4-chlorobenzenesulfonate](/img/structure/B5125480.png)
![3-(4-methoxyphenyl)-5-[(1-methyl-1H-indol-3-yl)methylene]-1,3-thiazolidine-2,4-dione](/img/structure/B5125485.png)
![[2,2-dimethyl-4-(4-methylphenyl)tetrahydro-2H-pyran-4-yl]acetic acid](/img/structure/B5125493.png)
![N-[2-(1-azepanyl)-2-oxoethyl]-N-(4-fluorophenyl)-4-methoxybenzenesulfonamide](/img/structure/B5125494.png)
![N-[1,1-bis(trifluoromethyl)propyl]-N'-isopropylurea](/img/structure/B5125497.png)
![N-benzyl-1-cyclopropyl-N-{[3-(phenoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}methanamine](/img/structure/B5125515.png)
![2-(3-chloro-4-{[1-(methylsulfonyl)-4-piperidinyl]oxy}benzoyl)-1,2-oxazinane](/img/structure/B5125528.png)
![5-{[5-(2,4-dichlorophenyl)-2-furyl]methylene}-3-(4-methoxybenzyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5125533.png)


![2-[{[3-(1,3-benzodioxol-5-yl)-1-benzyl-1H-pyrazol-4-yl]methyl}(ethyl)amino]ethanol](/img/structure/B5125552.png)

![ethyl 4-[(4-methyl-1-phthalazinyl)amino]benzoate](/img/structure/B5125563.png)